3-Isopropoxy-5-methyl-phenylamine
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Overview
Description
3-Isopropoxy-5-methyl-phenylamine, also known as 3-Isopropoxy-5-methylaniline, is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound is characterized by the presence of an isopropoxy group and a methyl group attached to a phenylamine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxy-5-methyl-phenylamine can be achieved through various methods. One common approach involves the nucleophilic substitution of a halogenated precursor with an isopropoxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The nitration of an appropriate aromatic compound followed by catalytic hydrogenation can yield the desired amine.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropoxy-5-methyl-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated or nitrated compounds .
Scientific Research Applications
3-Isopropoxy-5-methyl-phenylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Isopropoxy-5-methyl-phenylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. It may also interact with enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
- 3-Isopropoxy-5-methylaniline
- 3-methyl-5-(propan-2-yloxy)aniline
- Benzenamine, 3-methyl-5-(1-methylethoxy)-
Comparison: Compared to similar compounds, 3-Isopropoxy-5-methyl-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its isopropoxy group provides steric hindrance, affecting its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-methyl-5-propan-2-yloxyaniline |
InChI |
InChI=1S/C10H15NO/c1-7(2)12-10-5-8(3)4-9(11)6-10/h4-7H,11H2,1-3H3 |
InChI Key |
AUYQIQYVYHWNAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C)N |
Origin of Product |
United States |
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